molecular formula C13H16N2O4 B1490503 Methyl 2-nitro-5-piperidinobenzenecarboxylate CAS No. 773071-23-1

Methyl 2-nitro-5-piperidinobenzenecarboxylate

Cat. No.: B1490503
CAS No.: 773071-23-1
M. Wt: 264.28 g/mol
InChI Key: YMJNFWVGBAEMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-nitro-5-piperidinobenzenecarboxylate is a substituted aromatic ester featuring a nitro group at the 2-position and a piperidine ring at the 5-position of the benzene core. The methyl ester group enhances its solubility in organic solvents, while the nitro substituent confers electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

methyl 2-nitro-5-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-13(16)11-9-10(5-6-12(11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJNFWVGBAEMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Nitro-5-methylbenzoic Acid

The initial step generally involves converting 2-nitro-5-methylbenzoic acid to its methyl ester. This can be achieved by:

  • Reagents: Methanol and an acid catalyst (e.g., sulfuric acid or HCl)
  • Conditions: Reflux under acidic conditions to promote esterification
  • Outcome: Formation of methyl 2-nitro-5-methylbenzoate

This step is crucial for introducing the methyl carboxylate group and activating the aromatic ring for further substitution.

Reduction of Nitro Group (If Required)

If the nitro group requires reduction to an amine or other functionalities, catalytic hydrogenation can be employed:

This step is often integrated with amination or subsequent transformations.

Research Findings and Data Summary

Table 2: Physical Properties of Related Compounds

Compound Melting Point (°C) Boiling Point (°C) Stability
2-Nitro-5-methylbenzoic acid 134-136 363.8 ± 30 Stable; incompatible with strong oxidizers
Methyl 2-nitro-5-piperidinobenzenecarboxylate Not explicitly reported Not explicitly reported Expected stable under normal conditions

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used to purify intermediate and final products, especially after palladium-catalyzed reactions.
  • Spectroscopy: NMR, IR, and mass spectrometry confirm structural integrity.
  • pH Adjustment: Post-reaction neutralization with saturated sodium bicarbonate solution ensures removal of acidic impurities.

Summary of Preparation Methodology

The preparation of this compound involves:

  • Esterification of 2-nitro-5-methylbenzoic acid to produce the methyl ester.
  • Palladium-catalyzed amination to introduce the piperidine substituent at the 5-position, typically under hydrogen atmosphere with Pd catalysts.
  • Workup and purification through extraction, drying, and chromatography to yield the target compound in high purity and yield.

These methods are supported by research involving palladium-catalyzed C–N bond formation and hydrogenation techniques, which are well-established in the synthesis of nitrogen-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitro-5-piperidinobenzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-nitro-5-piperidinobenzenecarboxylate has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Methyl 2-nitro-5-piperidinobenzenecarboxylate can be compared with other similar compounds, such as Methyl 2-nitrobenzoate and Methyl 2-nitro-4-piperidinobenzoate. These compounds share structural similarities but differ in the position of the nitro group and the presence of the piperidine ring, which affects their chemical properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Methyl vs. Ethyl vs. Benzyl Esters

The ester moiety significantly impacts physical properties and reactivity:

Property Methyl 2-nitro-5-piperidinobenzenecarboxylate Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
Molecular Weight ~280.3 g/mol (estimated) 332.4 g/mol 290.4 g/mol
Solubility Moderate in DCM, acetone (Table 3, ) Likely lower due to ethyl group Poor in polar solvents (benzyl ester hydrophobicity)
Reactivity Methyl esters hydrolyze faster than ethyl Ethyl group offers slower hydrolysis Benzyl esters require harsher conditions (e.g., H₂/Pd)

Key Insight : Methyl esters generally exhibit higher volatility and faster hydrolysis rates compared to bulkier ethyl or benzyl analogs .

Substituent Effects

Nitro vs. Amino vs. Benzyloxyimino Groups

The nature of substituents dictates electronic and steric profiles:

Compound Substituent Electronic Effect Biological Relevance
This compound Nitro (2-position) Strong electron-withdrawing May enhance stability
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate Benzyloxyimino (5-position) Electron-withdrawing (imino) Potential for coordination chemistry
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate Amino (5-position) Electron-donating Increased basicity; drug candidate
Stereochemistry and Yield
  • This compound: No stereochemical data in evidence, but nitro groups typically favor planar geometries.
  • Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate: The (S,Z)-configuration implies specific synthetic challenges, such as isomer separation .
  • Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate: Stereochemical purity (2R,5S) is critical for biological activity, requiring chiral synthesis or resolution .

Notes and Limitations

Synthesis protocols for the ethyl and benzyl analogs suggest divergent optimization strategies .

Biological Activity

Methyl 2-nitro-5-piperidinobenzenecarboxylate (CAS Number: 30211-77-9) is a synthetic compound with notable applications in biological research, particularly in proteomics. Its molecular formula is C13H16N2O4C_{13}H_{16}N_{2}O_{4}, and it has a molecular weight of 264.28 g/mol. This compound features a piperidine ring, which contributes to its biological activity and potential therapeutic uses.

This compound exhibits biological activity primarily through its interactions with various biological targets. The nitro group and the piperidine moiety play crucial roles in its reactivity and binding affinity to proteins, enzymes, and receptors.

  • Protein Modification : The compound can modify thiol groups in proteins, leading to changes in protein function and activity. This is particularly relevant in the context of enzyme inhibition or activation.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways involved in neuronal communication.

Case Studies and Research Findings

  • Proteomics Applications :
    • A study demonstrated the use of this compound as a reagent for labeling specific amino acids in proteins, facilitating the study of protein interactions and modifications .
    • The compound's ability to selectively modify cysteine residues has been leveraged to investigate redox states and post-translational modifications in various proteins.
  • Antimicrobial Activity :
    • Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved.
  • Neuropharmacological Effects :
    • Investigations into the compound's effects on neurotransmitter systems suggest potential anxiolytic or antidepressant-like effects, warranting further exploration in animal models .

Research Data Table

PropertyValue
Molecular FormulaC13H16N2O4C_{13}H_{16}N_{2}O_{4}
Molecular Weight264.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Biological TargetsProteins, Enzymes, Receptors
Potential ApplicationsProteomics, Antimicrobial research, Neuropharmacology

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methyl 2-nitro-5-piperidinobenzenecarboxylate with high purity and yield?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. For analogous nitro-substituted piperidine derivatives, optimal yields (>90%) are achieved using anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions like nitro group reduction. Catalytic amounts of trifluoroacetic acid (TFA) can enhance reaction efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity confirmed by HPLC (>98%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the piperidine ring protons (δ 1.5–2.5 ppm, multiplet), aromatic protons (δ 7.0–8.5 ppm, split due to nitro group), and the methyl ester (δ 3.8–3.9 ppm, singlet).
  • 13C NMR : The carbonyl carbon of the ester group appears at ~170 ppm, while nitro-substituted carbons resonate at ~145–150 ppm .
  • MS : High-resolution ESI-MS should show [M+H]+ matching the molecular formula (C₁₃H₁₅N₂O₄⁺, theoretical m/z 275.103). Discrepancies >2 ppm require re-evaluation of synthetic steps .

Q. What safety protocols are essential for handling nitro-aromatic compounds like this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
  • Store in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.
  • Emergency procedures: For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Medical attention is required for exposure symptoms (e.g., dizziness, cyanosis) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Assess signal coalescence at elevated temperatures (e.g., 40–60°C) to identify conformational equilibria.
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of piperidine and aromatic protons .
  • LC-MS/MS : Detect trace impurities (e.g., de-esterified byproducts) contributing to anomalous peaks .

Q. What experimental design principles apply to studying the compound’s stability under physiological conditions (e.g., for pharmacological applications)?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours; analyze via HPLC to quantify degradation (e.g., ester hydrolysis).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for formulation).
  • Light Exposure Tests : Use a xenon lamp (simulated sunlight) to assess photolytic degradation kinetics .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitro group reactivity).
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate predictions with SPR (surface plasmon resonance) assays for binding affinity (KD) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between theoretical and observed yields in scaled-up synthesis?

  • Methodological Answer :

  • Kinetic Analysis : Use in situ FTIR to monitor reaction progression; deviations may indicate heat/mass transfer limitations in large batches.
  • DoE (Design of Experiments) : Vary factors (temperature, solvent ratio, catalyst loading) to identify critical parameters. For example, a 2³ factorial design can optimize solvent polarity and stirring rate .

Q. What strategies mitigate instability of the nitro group during long-term storage?

  • Methodological Answer :

  • Additive Screening : Include radical scavengers (e.g., BHT at 0.1% w/w) to inhibit nitro radical formation.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) to prevent hydrolytic degradation. Stability is confirmed by accelerated aging tests (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-nitro-5-piperidinobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-nitro-5-piperidinobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.